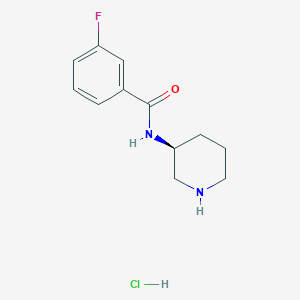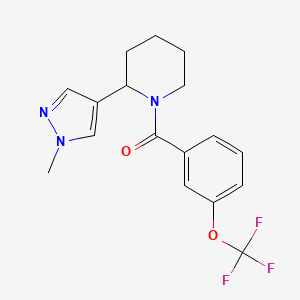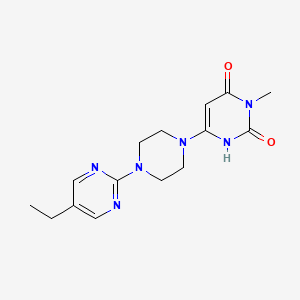
(S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride” is a chemical compound that has been widely used in scientific research. It is available for purchase from various suppliers .
Synthesis Analysis
Piperidine derivatives, such as “(S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride”, play a significant role in the pharmaceutical industry. Their synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of “(S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride” is C12H16ClFN2O, and its molecular weight is 258.72 .Chemical Reactions Analysis
The synthesis of piperidine derivatives involves various reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique
Pharmacokinetics and Drug Metabolism
- Impact of Hydrolysis on Pharmacokinetics : The study by Teffera et al. (2013) investigates the pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors, exploring how compound modifications can influence drug stability and efficacy in cancer treatment. This research is relevant to understanding the metabolism and systemic clearance of compounds including (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride in the context of drug development (Teffera et al., 2013).
Anti-Microbial and Anti-Acetylcholinesterase Activity
- Anti-Microbial Study : Anuse et al. (2019) discuss the synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives for their antimicrobial properties. This research is significant for understanding the potential antimicrobial applications of related compounds, such as (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride (Anuse et al., 2019).
- Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated their anti-acetylcholinesterase activity. This study can be insightful for understanding the potential applications of (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Bioactivity and Metal Complex Formation
- Bioactivity Study of Benzamides : Khatiwora et al. (2013) explored the synthesis and bioactivity of novel benzamides and their metal complexes. Understanding the bioactivity of such compounds can provide insights into the potential therapeutic applications of (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride (Khatiwora et al., 2013).
Antipsychotic Potential
- Benzamides as Multireceptor Antipsychotics : Yang et al. (2016) synthesized a series of benzamides and evaluated them as potential multireceptor antipsychotics. This research is valuable for understanding the potential use of (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride in psychiatric medication development (Yang et al., 2016).
Antineoplastic Activity
- Metabolism in Chronic Myelogenous Leukemia Patients : The study by Gong et al. (2010) on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, is relevant for understanding how similar compounds, including (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, are metabolized in cancer patients (Gong et al., 2010).
Safety and Hazards
Orientations Futures
Piperidine derivatives are among the most important synthetic fragments for designing drugs. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “(S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride”, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
3-fluoro-N-[(3S)-piperidin-3-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11;/h1,3-4,7,11,14H,2,5-6,8H2,(H,15,16);1H/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWMLIINMFOKBE-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC(=CC=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2=CC(=CC=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2372960.png)
![N-[(4-Fluorophenyl)methyl]-N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2372962.png)
![N-{2-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B2372966.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-2-yl)acetamide oxalate](/img/structure/B2372967.png)









![4-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2372982.png)